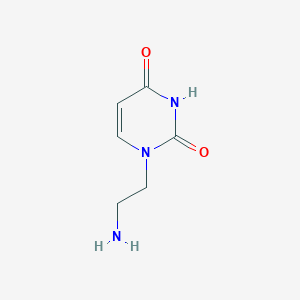
1,4-Di(2-furyl)benzene
概要
説明
“1,4-Di(2-furyl)benzene” likely refers to a compound that contains a benzene ring with two furyl groups attached at the 1 and 4 positions . Furyl groups are aromatic rings containing a five-membered ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through condensation reactions . For instance, furan platform chemicals can be synthesized from biomass via furfural and 5-hydroxy-methylfurfural .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with two furyl groups attached at the 1 and 4 positions . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Benzene and its derivatives, including those with furyl groups, typically undergo electrophilic substitution reactions . These reactions involve the replacement of a hydrogen atom on the benzene ring with an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be similar to those of benzene and furan. Benzene is a colorless liquid that is immiscible with water but readily miscible with organic solvents .科学的研究の応用
Photochemical Synthesis
1,4-Di(2-furyl)benzene has been utilized in photochemical synthesis. A study detailed the formation of 2-chloro-3-(2-furyl)-1,4-naphthoquinones upon irradiation of a benzene solution of 2,3-dichloro-1,4-naphthoquinone and furan derivatives. The process involves the formation of a charge-transfer (CT) complex and the intervention of a radical pair (Maruyama & Otsuki, 1977).
Stability in Heated Foods
In food science, bis(2-furfuryl) disulfide, similar in structure to this compound, was studied to understand the stability of disulfides in heated foods. It was found that in benzene, 2-furfurylthiol forms in the presence of hydrogen donors or antioxidants (Guth et al., 1995).
Stereochemical Reactions
This compound derivatives have been used in stereochemically heterogeneous reactions, such as the addition of 2-(2-furyl)-1,3-dioxan to maleic anhydride, yielding a mixture of endo- and exo-adducts. The structure of these adducts was studied through bromination, lactonization, and spectroscopy (Maślińska-Solich, 1975).
Improvement of π-Conjugation
The compound has been used in the study of π-conjugation improvement. For instance, 1,4-diarylnaphthalenes and 1,4-diarylanthracenes containing furyl groups were synthesized to study the influence of structures on π-conjugation. These compounds showed enhanced π-conjugation in certain states, contributing to the understanding of molecular photophysics and electronics (Ho et al., 2014).
Synthesis of Photochromic Properties
Furyl derivatives, closely related to this compound, have been synthesized for studying photochromic properties. For instance, furylfulgides with a t-butyl substituent were synthesized, showing significant photochromic characteristics, which are useful in the development of materials responsive to light (Kiji et al., 1995).
Enantioselective Synthesis
In synthetic chemistry, this compound derivatives have been used in the enantioselective synthesis of complex molecules. For example, benzene-1,2-diol reacted with propargylic carbonates in the presence of a palladium catalyst to produce 2-alkylidene-3-alkyl-1,4-benzodioxanes with high enantiomeric excess, showcasing the compound's utility in asymmetric synthesis (Labrosse et al., 2000).
Crystallographic Studies
Crystallographic studies have utilized derivatives of this compound. For example, in a study of a compound with a 2-furyl ring, the planarity and angle inclination to the benzene ring were analyzed, contributing valuable information to the field of crystallography and molecular design (Fun et al., 2010).
Molecular Electronics
This compound and its derivatives have also found applications in molecular electronics. For example, benzene-1,4-dithiol, a structurally similar compound, was used to study the conductance of a molecular junction, a fundamental step in the development of molecular-scale electronics (Reed et al., 1997).
作用機序
Target of Action
1,4-Di(furan-2-yl)benzene, also known as 1,4-Di(2-furyl)benzene, is a compound that has been studied for its potential antimicrobial properties . . Furan derivatives, in general, have been noted for their wide range of biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
It’s worth noting that the properties of furan derivatives, such as smaller heteroatom size, more electronegative heteroatom, and larger dipole moment, make them promising alternative building units in the synthesis of conjugated polymers .
Safety and Hazards
特性
IUPAC Name |
2-[4-(furan-2-yl)phenyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERAPMXGCDWZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


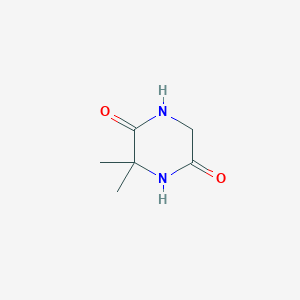
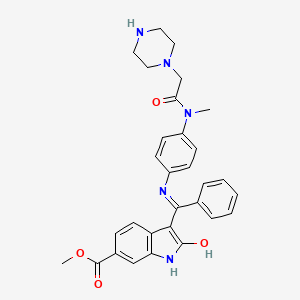
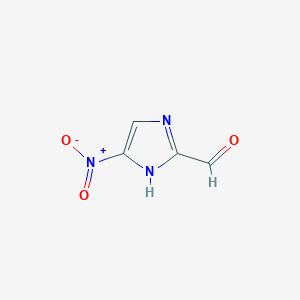
![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)
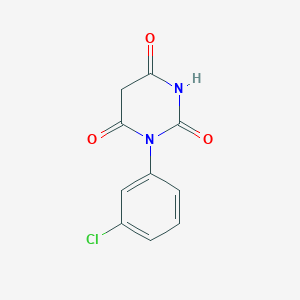
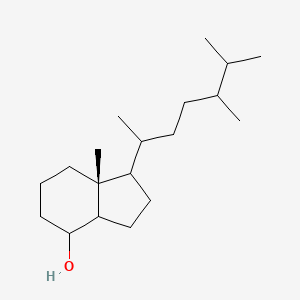
![2-[2-Methylene-3alpha,5beta-bis(tert-butyldimethylsiloxy)cyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3327380.png)
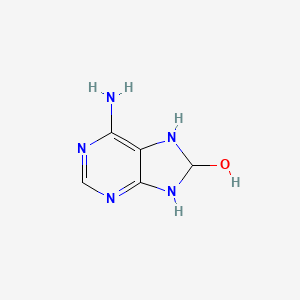


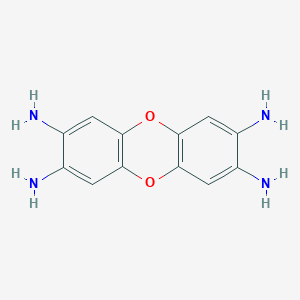
![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)

